N1-2-Naphthyl-alpha-asparagine

Stereochemistry Enzyme kinetics Quality control

N1-2-Naphthyl-alpha-asparagine (CAS 17139-56-9; IUPAC: 3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid; MW 258.27 g/mol) is a non-proteinogenic amino acid derivative in which the α-carboxyl group of aspartic acid is condensed with 2-naphthylamine to form a chromogenic β-naphthylamide bond. Unlike the stereochemically defined L-enantiomer (CAS 635-91-6), CAS 17139-56-9 is registered as the non-stereospecific or racemic form, a distinction with direct implications for enzyme kinetics, inhibitor screening, and assay reproducibility.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 17139-56-9
Cat. No. B6318833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-2-Naphthyl-alpha-asparagine
CAS17139-56-9
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18)
InChIKeyYRMVHTZHFWHHIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-2-Naphthyl-alpha-asparagine (CAS 17139-56-9): Procurement-Grade Characterization of a Stereochemically Distinct Aspartic Acid β-Naphthylamide Substrate for Aminopeptidase Profiling


N1-2-Naphthyl-alpha-asparagine (CAS 17139-56-9; IUPAC: 3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid; MW 258.27 g/mol) is a non-proteinogenic amino acid derivative in which the α-carboxyl group of aspartic acid is condensed with 2-naphthylamine to form a chromogenic β-naphthylamide bond . Unlike the stereochemically defined L-enantiomer (CAS 635-91-6), CAS 17139-56-9 is registered as the non-stereospecific or racemic form, a distinction with direct implications for enzyme kinetics, inhibitor screening, and assay reproducibility [1]. The compound serves as a selective substrate for glutamyl aminopeptidase (aminopeptidase A, EC 3.4.11.7) and aspartate aminopeptidase, releasing 2-naphthylamine upon enzymatic hydrolysis for colorimetric or fluorometric detection [2].

Why N1-2-Naphthyl-alpha-asparagine (CAS 17139-56-9) Cannot Be Substituted with L-Aspartic Acid β-Naphthylamide or L-Asparagine β-Naphthylamide Without Compromising Assay Validity


Generic substitution among naphthylamide amino acid derivatives introduces three categories of error that are invisible on a certificate of analysis but quantifiable at the bench. First, stereochemistry matters: the L-enantiomer (CAS 635-91-6) and the racemic/non-stereospecific form (CAS 17139-56-9) may exhibit divergent kinetics with stereoselective aminopeptidases, yet vendors frequently cross-list both CAS numbers under a single product name . Second, the amino acid backbone determines enzyme recognition: L-aspartic acid β-naphthylamide (Asp-βNA) is a substrate for aminopeptidase A, whereas L-asparagine β-naphthylamide (CAS 3313-39-1; Asn-βNA) is a substrate for asparaginase and amidase-type enzymes—these are not functionally interchangeable [1]. Third, tissue-specific hydrolysis profiles differ dramatically: Asp-βNA is not hydrolyzed by broad-spectrum aminopeptidases in epidermal homogenates at physiological pH, while Leu-βNA, Tyr-βNA, and Lys-βNA are rapidly cleaved [2]. Selecting the incorrect naphthylamide derivative can produce false-negative results in aminopeptidase A activity assays or confound inhibitor screening campaigns.

N1-2-Naphthyl-alpha-asparagine (CAS 17139-56-9): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Stereochemical Identity: Racemic/Non-Stereospecific CAS 17139-56-9 versus L-Enantiomer CAS 635-91-6

CAS 17139-56-9 is registered as N1-2-naphthyl-alpha-asparagine without defined stereochemistry at the α-carbon, whereas CAS 635-91-6 is the (3S)-enantiomer (L-aspartic acid α-(β-naphthylamide)). ChemSpider cross-references both CAS numbers under the same CSID (92532), confirming their structural identity but distinct stereochemical registration . The ChEBI ontology entry CHEBI:90425 explicitly defines CAS 635-91-6 as the L-enantiomer with the IUPAC name (3S)-3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid [1]. For stereoselective aminopeptidases such as aminopeptidase A, the D-enantiomer present in racemic mixtures may act as a competitive inhibitor rather than a substrate, introducing systematic error into kinetic determinations.

Stereochemistry Enzyme kinetics Quality control

Amino Acid Backbone Specificity: Aspartic Acid β-Naphthylamide versus L-Asparagine β-Naphthylamide Enzyme Recognition

N1-2-Naphthyl-alpha-asparagine (Asp-βNA) is an aspartic acid derivative (α-carboxyl condensed with 2-naphthylamine), while L-asparagine β-naphthylamide (Asn-βNA, CAS 3313-39-1) is an asparagine derivative (side-chain carboxamide condensed with 2-naphthylamine), with the latter defined by ChEBI as the amide obtained by formal condensation of the carboxy group of L-asparagine with 2-naphthylamine [1]. Asp-βNA is a recognized substrate for aminopeptidase A (glutamyl aminopeptidase, EC 3.4.11.7), which specifically cleaves N-terminal acidic amino acid residues [2]. In contrast, Asn-βNA serves as a substrate for asparaginase and amidase-type enzymes that hydrolyze the side-chain amide bond [1]. Bacillus subtilis aminopeptidase III most efficiently utilizes L-aspartyl-β-naphthylamide as its substrate, demonstrating enzyme-level discrimination between Asp-βNA and other amino acid naphthylamides [3].

Enzyme specificity Aminopeptidase A Substrate profiling

Tissue Aminopeptidase Hydrolysis Selectivity: Asp-βNA Is Not Hydrolyzed by Epidermal Aminopeptidases While Leu-βNA, Tyr-βNA, and Lys-βNA Are Rapidly Cleaved

In a direct comparative study of aminopeptidase substrate specificity in mouse epidermal homogenates, aspartic acid β-naphthylamide (Asp-βNA) and glutamic acid β-naphthylamide (Glu-βNA) were not hydrolyzed at pH 7.4 (37°C), whereas leucine β-naphthylamide, tyrosine β-naphthylamide, and lysine β-naphthylamide were all efficiently cleaved with defined kinetic parameters [1]. This negative hydrolysis result for Asp-βNA is not an assay failure but a biochemically informative finding: it demonstrates that the broad-spectrum aminopeptidases present in epidermal tissue lack activity toward acidic amino acid naphthylamides, making Asp-βNA a selective probe for aminopeptidase A-type enzymes that are Ca²⁺-activated and membrane-bound.

Aminopeptidase profiling Tissue enzymology Substrate specificity

Aspartate Aminopeptidase Selectivity: Asp-βNA Hydrolysis Rate Is 3-Fold Higher Than Glu-βNA

A purified, Mn²⁺-activated aspartate aminopeptidase from dog kidney hydrolyzes aspartyl-β-naphthylamide (Asp-βNA) 3 times more rapidly than glutamyl-β-naphthylamide (Glu-βNA), and does not hydrolyze any other amino acyl-β-naphthylamides tested [1]. The enzyme is free of contaminating aminopeptidase A (the particulate, Ca²⁺-stimulated glutamate aminopeptidase), providing a clean system for assessing Asp-βNA selectivity. The 3-fold rate preference for Asp-βNA over Glu-βNA establishes this enzyme as a bona fide aspartate aminopeptidase rather than a general acidic amino acid aminopeptidase.

Aspartate aminopeptidase Enzyme kinetics Substrate selectivity

Antitumor Activity: Dose-Dependent Cytotoxicity in Human Breast Cancer Cells with Quantified Cell Viability Reduction

N1-2-Naphthyl-alpha-asparagine exhibits dose-dependent cytotoxicity against human breast cancer cells in vitro. At concentrations of 10 µM, 50 µM, and 100 µM, cell viability was reduced to 85%, 60%, and 40% of control, respectively, demonstrating a concentration-response relationship . This antitumor activity is mechanistically linked to the compound's ability to interfere with asparagine metabolism, potentially through inhibition of asparagine synthetase (ASNS) or competition with natural asparagine at amino acid transporters . While N,N-dibenzylasparagine—a structurally distinct N4-substituted asparagine analog—showed significant activity against L5178Y leukemia cells in a classic study by Murphy et al. (1980), the naphthyl substitution in CAS 17139-56-9 provides enhanced hydrophobic character (ACD/LogP = 1.19) that may influence cellular permeability and target engagement [1].

Antitumor activity Cancer cell viability Asparagine metabolism

Physicochemical Differentiation: LogP, Polar Surface Area, and Hydrogen Bonding Profile versus Alternative Chromogenic Substrates

The naphthyl moiety of CAS 17139-56-9 confers distinct physicochemical properties compared to the p-nitroanilide (pNA) chromogenic alternative. The ACD/LogP of 1.19 for the naphthylamide is substantially higher than that of L-asparagine p-nitroanilide, enhancing organic solvent solubility and membrane permeability. The polar surface area of 92 Ų and 4 hydrogen bond donors (vs. 5 acceptors) position the compound within favorable drug-like chemical space (zero Rule of 5 violations). The boiling point of 567.8±45.0 °C and density of 1.4±0.1 g/cm³ provide reference values for purity assessment via thermal analysis.

Physicochemical properties Solubility Assay development

N1-2-Naphthyl-alpha-asparagine (CAS 17139-56-9): Evidence-Backed Research and Industrial Application Scenarios


Aminopeptidase A (EC 3.4.11.7) Activity Assays in Complex Biological Matrices

Utilize CAS 17139-56-9 as a selective chromogenic substrate for aminopeptidase A in tissue homogenates where broad-spectrum aminopeptidases are abundant. As demonstrated by Shah & Borchardt (1991), Asp-βNA is not hydrolyzed by epidermal aminopeptidases at pH 7.4, while Leu-βNA, Tyr-βNA, and Lys-βNA are rapidly cleaved (Km = 11–21 µM; Vmax = 18–38 nmol·min⁻¹·mg⁻¹) [1]. This negative selectivity allows Asp-βNA to specifically report aminopeptidase A activity with minimal background interference from co-expressed broad-spectrum aminopeptidases, enabling cleaner signal-to-noise ratios in enzyme activity measurements from complex tissue sources.

Aspartate Aminopeptidase Identification and Purity Validation

Employ CAS 17139-56-9 as the defining substrate for aspartate aminopeptidase characterization. The 3-fold preferential hydrolysis of Asp-βNA over Glu-βNA by purified dog kidney aspartate aminopeptidase [1] serves as a quantitative benchmark: any enzyme preparation claiming aspartate aminopeptidase activity must demonstrate this Asp/Glu hydrolysis ratio. Deviation from the 3:1 ratio indicates contamination with aminopeptidase A or other peptidases. This application is particularly relevant for quality control in enzyme production and for discriminating between aspartate aminopeptidase and glutamyl aminopeptidase in biochemical characterization studies.

Asparagine Metabolism Interrogation in Cancer Cell Models

Deploy CAS 17139-56-9 as a tool compound for studying asparagine dependency in solid tumor models. The compound exhibits dose-dependent cytotoxicity in human breast cancer cells, reducing viability to 85% (10 µM), 60% (50 µM), and 40% (100 µM) [1]. This activity profile, combined with the compound's structural analogy to asparagine and its potential to interfere with ASNS-mediated asparagine biosynthesis, makes it suitable for investigating mechanisms of resistance to L-asparaginase therapy. The naphthyl substitution provides enhanced lipophilicity (ACD/LogP = 1.19) compared to unsubstituted asparagine analogs, potentially improving cellular uptake .

Stereochemical Quality Control in Naphthylamide Substrate Procurement

Implement stereochemical verification protocols when sourcing Asp-βNA for stereoselective enzyme assays. CAS 17139-56-9 (racemic/non-stereospecific) and CAS 635-91-6 (L-enantiomer) are chemically identical but differ in stereochemical composition, as evidenced by distinct InChI Key stereochemical layers [1]. For aminopeptidase A assays that may exhibit enantioselectivity, the presence of D-enantiomer in racemic material can introduce systematic kinetic error. Procurement specifications should explicitly state the required CAS number and request enantiomeric purity documentation to ensure assay reproducibility across batches and between laboratories.

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